molecular formula C7H6BrF2NO B8660622 2-(Bromomethyl)-4-(difluoromethoxy)pyridine

2-(Bromomethyl)-4-(difluoromethoxy)pyridine

Cat. No. B8660622
M. Wt: 238.03 g/mol
InChI Key: MUOULVGVIVYSIT-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A solution of (4-(difluoromethoxy)pyridin-2-yl)methanol (250 mg; 1.42 mmol) in anh. DCM (12 ml) was treated at rt with CBr4 (473 mg; 1.42 mmol), and with PPh3 (374 mg; 1.42 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 1 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 2-(bromomethyl)-4-(difluoromethoxy)pyridine as a yellow oil which was directly used for the next reaction. LC-MS (conditions A): tR=0.56 min.; [M+H]+: 237.92 g/mol.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
473 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
374 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:12])[O:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:10]O)[CH:5]=1.C(Br)(Br)(Br)[Br:14].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:14][CH2:10][C:6]1[CH:5]=[C:4]([O:3][CH:2]([F:12])[F:1])[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
FC(OC1=CC(=NC=C1)CO)F
Name
Quantity
473 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
374 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was further stirred at rt, under nitrogen, for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness
CUSTOM
Type
CUSTOM
Details
under reduced pressure, and subsequent purification by FC (DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=NC=CC(=C1)OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.